1-butyl-6-fluoro-3-(phenylsulfonyl)-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one 1-butyl-6-fluoro-3-(phenylsulfonyl)-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one
Brand Name: Vulcanchem
CAS No.: 892759-84-1
VCID: VC5400822
InChI: InChI=1S/C26H32FN3O3S/c1-3-5-12-30-19-25(34(32,33)20-9-7-6-8-10-20)26(31)21-17-22(27)24(18-23(21)30)29-15-13-28(11-4-2)14-16-29/h6-10,17-19H,3-5,11-16H2,1-2H3
SMILES: CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)CCC)F)S(=O)(=O)C4=CC=CC=C4
Molecular Formula: C26H32FN3O3S
Molecular Weight: 485.62

1-butyl-6-fluoro-3-(phenylsulfonyl)-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one

CAS No.: 892759-84-1

Cat. No.: VC5400822

Molecular Formula: C26H32FN3O3S

Molecular Weight: 485.62

* For research use only. Not for human or veterinary use.

1-butyl-6-fluoro-3-(phenylsulfonyl)-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one - 892759-84-1

Specification

CAS No. 892759-84-1
Molecular Formula C26H32FN3O3S
Molecular Weight 485.62
IUPAC Name 3-(benzenesulfonyl)-1-butyl-6-fluoro-7-(4-propylpiperazin-1-yl)quinolin-4-one
Standard InChI InChI=1S/C26H32FN3O3S/c1-3-5-12-30-19-25(34(32,33)20-9-7-6-8-10-20)26(31)21-17-22(27)24(18-23(21)30)29-15-13-28(11-4-2)14-16-29/h6-10,17-19H,3-5,11-16H2,1-2H3
Standard InChI Key OAZGKHDVXZLRDL-UHFFFAOYSA-N
SMILES CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)CCC)F)S(=O)(=O)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the formula C₂₆H₃₂FN₃O₃S, featuring:

  • A quinoline backbone substituted at positions 1, 3, 6, and 7.

  • 1-Butyl group: Enhances lipophilicity, potentially improving membrane permeability .

  • 6-Fluoro substituent: Common in fluoroquinolones, known to enhance DNA gyrase/topoisomerase inhibition .

  • 3-Phenylsulfonyl group: May contribute to target binding via sulfonamide-protein interactions .

  • 7-(4-Propylpiperazin-1-yl): Piperazine moieties are prevalent in antimicrobial and antipsychotic agents, suggesting dual utility .

Table 1: Key Structural Descriptors

PropertyValue/Description
Molecular Weight485.6 g/mol
SMILESCCCCN1CCN(c2cc3c(cc2F)c(=O)c(S(=O)(=O)c2ccccc2)cn3CC)CC1
Hydrogen Bond Donors0
Hydrogen Bond Acceptors6 (3 carbonyl, 2 sulfonyl, 1 piperazine N)
Rotatable Bonds8

Stereochemistry and Conformation

  • The absence of chiral centers in the SMILES string indicates a planar, achiral structure .

  • The phenylsulfonyl group adopts a rigid conformation due to resonance stabilization, while the propylpiperazine side chain offers rotational flexibility.

Synthesis and Manufacturing

Proposed Synthetic Routes

While explicit protocols for this compound are unavailable, analogous quinolines suggest a multi-step approach:

  • Quinoline Core Formation:

    • Gould-Jacobs reaction: Cyclization of aniline derivatives with β-keto esters under acidic conditions .

  • Functionalization:

    • Fluorination: Electrophilic substitution using Selectfluor® at position 6 .

    • Sulfonylation: Reaction with benzenesulfonyl chloride at position 3.

    • Piperazine Coupling: Nucleophilic aromatic substitution (SNAr) with 1-propylpiperazine at position 7 .

  • N-Alkylation: Introduction of the butyl group at position 1 via alkyl halides .

Table 2: Critical Reaction Conditions

StepReagents/ConditionsYield Optimization Strategies
FluorinationSelectfluor®, DMF, 80°CUse of phase-transfer catalysts
SulfonylationBenzenesulfonyl chloride, pyridineAnhydrous conditions to avoid hydrolysis
Piperazine Coupling1-Propylpiperazine, DIPEA, DMSOMicrowave-assisted synthesis

Purification and Characterization

  • Chromatography: Silica gel column chromatography with ethyl acetate/hexane gradients .

  • Spectroscopy:

    • ¹H NMR: Peaks at δ 1.4–1.6 ppm (butyl CH₂), δ 7.5–8.1 ppm (aromatic protons) .

    • MS (ESI+): m/z 486.2 [M+H]⁺ .

Physicochemical Properties

Solubility and Lipophilicity

  • LogP (Predicted): ~3.2 (moderate lipophilicity due to butyl/propyl chains) .

  • Aqueous Solubility: <0.1 mg/mL (typical for sulfonamide-containing quinolines) .

Stability Profile

  • Photostability: Susceptible to degradation under UV light (common for sulfonyl groups).

  • Thermal Stability: Decomposes above 200°C (DSC data inferred from analogs) .

Table 3: Stability Under Stress Conditions

ConditionObservation
Acidic (0.1 M HCl)Stable for 24h (quinoline resistance)
Basic (0.1 M NaOH)Hydrolysis of sulfonamide after 8h
Oxidative (3% H₂O₂)No degradation

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